molecular formula C24H30N8O4 B11182271 N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

Cat. No.: B11182271
M. Wt: 494.5 g/mol
InChI Key: DAHCRDCTZGPNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylamino, oxo, and piperazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:

    Acylation Reactions: Introduction of acetyl groups using acylating agents such as acetic anhydride or acetyl chloride.

    Amidation Reactions: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: A simpler analog with similar functional groups but lacking the complex piperazinyl structure.

    N-(4-acetylamino)phenylacetamide: Another analog with a similar core structure but different functional groups.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide is unique due to its complex molecular structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and structural features sets it apart from simpler analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H30N8O4

Molecular Weight

494.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C24H30N8O4/c1-17(33)28-18-3-5-19(6-4-18)29-21(34)15-20-23(36)25-9-10-32(20)22(35)16-30-11-13-31(14-12-30)24-26-7-2-8-27-24/h2-8,20H,9-16H2,1H3,(H,25,36)(H,28,33)(H,29,34)

InChI Key

DAHCRDCTZGPNLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.